molecular formula C12H14F2N2O3 B11850003 ethyl 2-(3-(difluoromethyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate

ethyl 2-(3-(difluoromethyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate

Cat. No.: B11850003
M. Wt: 272.25 g/mol
InChI Key: GHMZCNDASWHUKA-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(difluoromethyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a difluoromethyl group, an indazole ring, and an ethyl acetate moiety

Preparation Methods

The synthesis of ethyl 2-(3-(difluoromethyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone precursor.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Esterification: The final step involves the esterification of the indazole derivative with ethyl acetate under acidic or basic conditions to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 2-(3-(difluoromethyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

    Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(3-(difluoromethyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 2-(3-(difluoromethyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Ethyl 2-(3-(difluoromethyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(3-(trifluoromethyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical and biological properties.

    Mthis compound: This compound has a methyl ester moiety instead of an ethyl ester, which may affect its reactivity and solubility.

    Ethyl 2-(3-(difluoromethyl)-7-oxo-1H-indazol-1-yl)acetate: This compound lacks the tetrahydro moiety, which may influence its stability and biological activity.

Properties

Molecular Formula

C12H14F2N2O3

Molecular Weight

272.25 g/mol

IUPAC Name

ethyl 2-[3-(difluoromethyl)-7-oxo-5,6-dihydro-4H-indazol-1-yl]acetate

InChI

InChI=1S/C12H14F2N2O3/c1-2-19-9(18)6-16-11-7(4-3-5-8(11)17)10(15-16)12(13)14/h12H,2-6H2,1H3

InChI Key

GHMZCNDASWHUKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(CCCC2=O)C(=N1)C(F)F

Origin of Product

United States

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